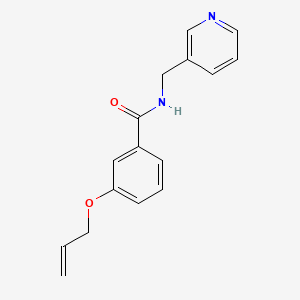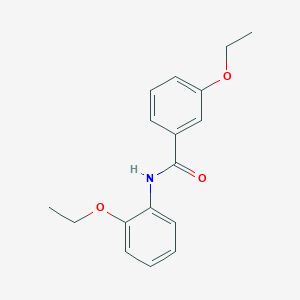![molecular formula C14H12N2O3 B4407584 3-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B4407584.png)
3-[(4-pyridinylamino)carbonyl]phenyl acetate
Übersicht
Beschreibung
3-[(4-pyridinylamino)carbonyl]phenyl acetate, also known as PACPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. PACPA is a small molecule inhibitor that has been shown to have promising effects in various biological systems, making it a valuable tool for researchers in a wide range of fields.
Wirkmechanismus
3-[(4-pyridinylamino)carbonyl]phenyl acetate exerts its effects by binding to the catalytic domain of PARP, thereby inhibiting its enzymatic activity. This leads to a disruption of the DNA repair process, ultimately resulting in the death of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of PARP activity, the induction of apoptosis (programmed cell death), and the modulation of inflammatory responses. In addition, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 3-[(4-pyridinylamino)carbonyl]phenyl acetate is its specificity for PARP inhibition, which makes it a valuable tool for studying the role of PARP in various biological processes. In addition, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, like any experimental tool, this compound has limitations, including the potential for off-target effects and the need for careful dose optimization to avoid toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-[(4-pyridinylamino)carbonyl]phenyl acetate. One promising area of research involves the development of this compound analogues with improved potency and selectivity for PARP inhibition. In addition, there is interest in exploring the potential of this compound as a therapeutic agent for a range of diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various biological systems.
Wissenschaftliche Forschungsanwendungen
3-[(4-pyridinylamino)carbonyl]phenyl acetate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair processes. By inhibiting PARP, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
[3-(pyridin-4-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10(17)19-13-4-2-3-11(9-13)14(18)16-12-5-7-15-8-6-12/h2-9H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEHBLDKAHTKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4407512.png)
![1-methyl-4-[4-(3-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4407520.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B4407539.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)

![3-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B4407564.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407565.png)
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407567.png)
![4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)
![3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4407594.png)


![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407604.png)